molecular formula C10H14NO3P B14414814 Methyl N-(dimethoxyphosphanyl)benzenecarboximidate CAS No. 83264-54-4

Methyl N-(dimethoxyphosphanyl)benzenecarboximidate

Cat. No.: B14414814
CAS No.: 83264-54-4
M. Wt: 227.20 g/mol
InChI Key: KBCOTCLMMYVXLU-UHFFFAOYSA-N
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Description

Methyl N-(dimethoxyphosphanyl)benzenecarboximidate is an organic compound with the molecular formula C10H14NO3P It is a derivative of benzenecarboximidic acid, where the nitrogen atom is bonded to a dimethoxyphosphanyl group and the carbonyl carbon is bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(dimethoxyphosphanyl)benzenecarboximidate can be synthesized through several synthetic routes. One common method involves the reaction of benzenecarboximidic acid with dimethoxyphosphanyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(dimethoxyphosphanyl)benzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphanyl compounds. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

Methyl N-(dimethoxyphosphanyl)benzenecarboximidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-(dimethoxyphosphanyl)benzenecarboximidate involves its interaction with molecular targets through its phosphanyl group. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the dimethoxyphosphanyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-(dimethoxyphosphanyl)benzenecarboximidate include:

Uniqueness

This compound is unique due to its combination of a benzenecarboximidic acid core with a dimethoxyphosphanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.

Properties

CAS No.

83264-54-4

Molecular Formula

C10H14NO3P

Molecular Weight

227.20 g/mol

IUPAC Name

methyl N-dimethoxyphosphanylbenzenecarboximidate

InChI

InChI=1S/C10H14NO3P/c1-12-10(11-15(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

KBCOTCLMMYVXLU-UHFFFAOYSA-N

Canonical SMILES

COC(=NP(OC)OC)C1=CC=CC=C1

Origin of Product

United States

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